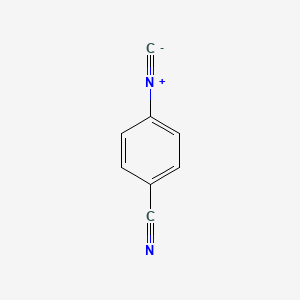

4-Isocyanobenzonitrile

Description

4-Isocyanobenzonitrile (CAS: 2980-80-5; molecular formula: C₈H₄N₂) is a para-substituted benzonitrile derivative containing both a nitrile (-C≡N) and an isocyanide (-N≡C) functional group. This dual functionality makes it a versatile intermediate in coordination chemistry and organic synthesis. It is notably used in the preparation of tungsten complexes, where it acts as a ligand due to its strong electron-withdrawing properties . The compound exhibits a melting point of 184–185°C, with characteristic infrared (IR) absorption bands at 3093, 3045, and 2235 cm⁻¹, the latter attributed to the nitrile group. Nuclear magnetic resonance (NMR) data (¹H: δ 7.73 and 7.50 ppm; ¹³C: δ 169.1 ppm for the isocyanide carbon) confirm its para-substituted aromatic structure .

Properties

IUPAC Name |

4-isocyanobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c1-10-8-4-2-7(6-9)3-5-8/h2-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIROOWQVERYDSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332311 | |

| Record name | 4-isocyanobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2980-80-5 | |

| Record name | 4-isocyanobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2980-80-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Isocyanobenzonitrile can be synthesized through the reaction of benzoyl chloride with sodium cyanide in an organic solvent such as xylene. The reaction is typically carried out at an appropriate temperature and reaction time to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Isocyanobenzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The isocyanide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines or alcohols can react with the isocyanide group under mild conditions.

Major Products:

Oxidation: Products may include carboxylic acids or other oxidized derivatives.

Reduction: Amines are the primary products.

Substitution: Substituted benzene derivatives are formed.

Scientific Research Applications

4-Isocyanobenzonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and in the preparation of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-isocyanobenzonitrile involves its interaction with molecular targets through its isocyanide and nitrile groups. These functional groups can form covalent bonds with nucleophiles, leading to various chemical transformations. The pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-isocyanobenzonitrile with structurally related benzonitrile derivatives, focusing on molecular properties, functional groups, and applications:

Key Findings:

Functional Group Effects: Electron-Withdrawing Groups: The isocyanide (-N≡C) and nitro (-NO₂) groups enhance electrophilic substitution reactivity but reduce solubility in polar solvents. In contrast, the methoxy (-OCH₃) group increases solubility due to its electron-donating nature . Thermal Stability: this compound’s melting point (184–185°C) is higher than many alkyl-substituted derivatives (e.g., 4-(ethylaminomethyl)benzonitrile) due to stronger intermolecular interactions from the isocyanide group .

Spectroscopic Differences: The nitrile group’s IR absorption (~2235 cm⁻¹) is consistent across all compounds. However, 4-nitrobenzonitrile shows additional peaks for NO₂ stretching (1520 and 1350 cm⁻¹), while 4-methoxybenzonitrile exhibits OCH₃ vibrations (2830–2815 cm⁻¹) .

Applications: this compound is uniquely employed in synthesizing tungsten complexes with electron-saturated metal centers, leveraging its dual functionality . 4-Nitrobenzonitrile serves as a precursor in high-energy materials, whereas 4-methoxybenzonitrile is used as a solvent in epoxy curing agents .

Biological Activity

4-Isocyanobenzonitrile (ICBN), a compound with the formula CHNO, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity of ICBN, including its synthesis, mechanisms of action, and relevant case studies.

This compound is an isocyanide derivative that features both a nitrile and an isocyanide functional group. Its synthesis typically involves the reaction of an appropriate aromatic compound with phosgene or other isocyanide precursors under controlled conditions. The compound's structure allows it to participate in various organic reactions, making it a valuable building block in synthetic chemistry.

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential as a pharmacologically active agent. Key findings include:

- Antimicrobial Activity : ICBN has shown promising antimicrobial properties against various bacterial strains. For instance, research indicated that ICBN exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential use as an antibacterial agent .

- Anticancer Properties : Preliminary studies have indicated that ICBN may possess anticancer activity. In vitro assays demonstrated that ICBN could induce apoptosis in cancer cell lines, potentially through the activation of intrinsic apoptotic pathways. This suggests a mechanism where ICBN interacts with cellular signaling pathways to promote cell death in malignant cells .

- Neuroprotective Effects : Recent investigations have suggested that ICBN may have neuroprotective effects, particularly in models of neurodegenerative diseases. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in the pathogenesis of diseases like Alzheimer's .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on existing literature:

- Reactive Oxygen Species (ROS) Modulation : ICBN may influence ROS levels within cells, thereby affecting oxidative stress responses. This modulation can lead to altered cell survival and apoptosis rates .

- Enzyme Inhibition : There is evidence suggesting that ICBN may inhibit specific enzymes involved in metabolic pathways related to cancer proliferation and microbial resistance. This inhibition could be responsible for its observed antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various isocyanides, including ICBN, demonstrated its effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

Case Study 2: Anticancer Activity

In vitro studies using breast cancer cell lines revealed that treatment with ICBN resulted in a dose-dependent decrease in cell viability.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 35 |

These findings suggest that ICBN may be a candidate for further development as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Isocyanobenzonitrile, and how can reaction yields be optimized?

- Methodological Answer : A reported synthesis involves nitrile substitution under controlled conditions, yielding 29% product with a melting point of 184–185°C . To optimize yields, consider varying reaction parameters (e.g., temperature, solvent polarity, or catalyst loading). Computational tools like AI-powered synthesis planning (e.g., leveraging Reaxys or PISTACHIO databases) can propose alternative one-step routes and precursor scoring .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be identified?

- Methodological Answer : Key techniques include:

- IR Spectroscopy : Look for ν(CN) absorption near 2235 cm⁻¹ and aromatic C–H stretches at 3093–3045 cm⁻¹ .

- NMR Spectroscopy : In NMR (CDCl₃), aromatic protons appear as doublets at δ 7.73 (J = 8.6 Hz) and 7.50 (J = 8.6 Hz). In NMR, the isocyanato carbon resonates at δ 169.1, while the nitrile carbon appears at δ 117.3 . Cross-validate data against literature to confirm purity.

Q. How should researchers design experiments to investigate the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer :

- Variables : Define independent variables (e.g., nucleophile concentration, solvent dielectric constant) and dependent variables (e.g., reaction rate, product yield) .

- Controls : Use inert solvents (e.g., DMF) and standardized temperature. Include trials to assess side reactions (e.g., hydrolysis).

- Statistical Analysis : Apply t-tests or ANOVA to compare reaction efficiencies under varying conditions .

Advanced Research Questions

Q. How can contradictions in reported melting points or spectroscopic data for this compound be resolved methodologically?

- Methodological Answer : Discrepancies (e.g., melting point ranges) may arise from impurities or polymorphic forms. Address this by:

- Reproducing synthesis under strict anhydrous conditions .

- Performing DSC (Differential Scanning Calorimetry) to confirm phase transitions.

- Cross-referencing NMR data for the isocyanato group (δ 169.1) to verify structural integrity .

Q. What strategies are recommended for retrosynthetic analysis of this compound using computational tools?

- Methodological Answer : AI-driven platforms (e.g., Template_relevance Reaxys) can propose routes via nitrile functionalization or aromatic substitution. Prioritize pathways with minimal steps and high atom economy. For example:

- Precursor Scoring : Evaluate commercially available precursors (e.g., 4-aminobenzonitrile) for feasibility .

- Reaction Databases : Use BKMS_METABOLIC or Reaxys_biocatalysis to identify enzymatic or catalytic methods .

Q. How should researchers analyze conflicting data regarding the stability of this compound under varying conditions?

- Methodological Answer :

- Controlled Degradation Studies : Expose the compound to UV light, moisture, or elevated temperatures. Monitor decomposition via HPLC or TLC.

- Error Analysis : Quantify uncertainties in stability measurements (e.g., instrument precision, sampling intervals) .

- Replicate Experiments : Conduct trials in triplicate to distinguish systematic vs. random errors .

Q. What safety protocols and environmental precautions are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Containment : Use fume hoods and closed systems to avoid inhalation .

- Spillage Management : Collect waste in sealed containers; avoid drainage discharge .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Install emergency eyewash stations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.